An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-chloro-5-fluorobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-chloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the successful application of a chemical entity in research and development, particularly in the pharmaceutical sector, is fundamentally reliant on a comprehensive understanding of its chemical properties. This guide is intended to provide an in-depth technical overview of 2-Amino-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative of interest. The unique substitution pattern of this molecule, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid scaffold, suggests its potential as a versatile building block in medicinal chemistry. This document will detail its known chemical and physical properties, safety information, and explore its potential reactivity and applications by drawing parallels with closely related and well-characterized analogs. The aim is to equip researchers and drug development professionals with the critical knowledge necessary for the effective and safe utilization of this compound in their work.
Molecular Identity and Physicochemical Properties
2-Amino-3-chloro-5-fluorobenzoic acid is a substituted aromatic carboxylic acid. The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, and carboxylic acid) groups on the benzene ring results in a unique electronic and chemical profile.
| Property | Value | Source |
| CAS Number | 1022961-12-1 | [1][2] |
| Molecular Formula | C₇H₅ClFNO₂ | [1][2] |
| Molecular Weight | 189.57 g/mol | [2] |
| IUPAC Name | 2-amino-3-chloro-5-fluorobenzoic acid | |
| SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)F | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the molecular structure and purity of a chemical compound. While experimental spectra for 2-Amino-3-chloro-5-fluorobenzoic acid are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. Due to the substitution pattern, the two aromatic protons will likely appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and chlorine atoms. The chemical shifts of the amino and carboxylic acid protons can be broad and their positions can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon of the carboxylic acid group will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrational frequencies include:
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N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
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O-H stretching of the carboxylic acid, which will be a broad band in the range of 2500-3300 cm⁻¹.
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C=O stretching of the carboxylic acid, a strong absorption around 1700 cm⁻¹.
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C=C stretching of the aromatic ring, in the 1450-1600 cm⁻¹ region.
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C-Cl and C-F stretching vibrations, which will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 2-Amino-3-chloro-5-fluorobenzoic acid, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Predicted mass spectrometry data suggests the following m/z values for various adducts:
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[M+H]⁺: 190.00656
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[M+Na]⁺: 211.98850
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[M-H]⁻: 187.99200
The fragmentation pattern would likely involve the loss of the carboxylic acid group, water, and potentially the halogen atoms.
Synthesis and Reactivity
Synthesis
Hypothetical Synthetic Workflow:
Caption: Interplay of chemical properties and their impact on drug development.
Safety and Handling
2-Amino-3-chloro-5-fluorobenzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. [1]
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Hazard Statements:
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H301: Toxic if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Statements:
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P261: Avoid breathing dust/mist/spray. [1] * P264: Wash skin thoroughly after handling. [1] * P270: Do not eat, drink or smoke when using this product. [1] * P280: Wear protective gloves/protective clothing/eye protection/face shield. [1] It is stable under normal storage conditions and is incompatible with strong oxidizing agents. [1]In case of fire, thermal decomposition may generate toxic gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides. [1]
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References
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2-Amino-3-chloro-5-fluorobenzoic acid Safety Data Sheet. SynQuest Laboratories, Inc.
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Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid.
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2-Amino-5-chloro-3-fluorobenzoic acid | 1028757-83-6. Sigma-Aldrich.
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2-amino-3-chloro-5-fluorobenzoic acid | 1022961-12-1. Biosynth.
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1022961-12-1|2-Amino-3-chloro-5-fluorobenzoic acid|BLD Pharm.
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PubChemLite - 2-amino-3-chloro-5-fluorobenzoic acid (C7H5ClFNO2).
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PubChemLite - 2-amino-5-chloro-3-fluorobenzoic acid (C7H5ClFNO2).
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SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid. Thermo Fisher Scientific.
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SAFETY DATA SHEET - 3-Chloro-5-fluorobenzoic acid. Fisher Scientific.
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2-Amino-5-chloro-3-fluorobenzoic acid | 1028757-83-6. Sigma-Aldrich.
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MSDS of 2-Amino-5-fluorobenzoic acid - Capot Chemical.
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CAS 41198-02-1 2-Amino-3-bromo-5-chlorobenzoic Acid - Building Block / BOC Sciences.
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Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS).
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2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem.


